molecular formula C16H20O4 B15057030 Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B15057030
M. Wt: 276.33 g/mol
InChI Key: SOYIXXHJGOUODF-UHFFFAOYSA-N
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Description

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₆H₂₀O₄ and a molecular weight of 276.33 g/mol . This compound belongs to the benzofuran class, which is known for its diverse biological activities and applications in various fields of research and industry.

Preparation Methods

The synthesis of Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Biological Activity

Ethyl 4-isobutoxy-3-methylbenzofuran-2-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its potential therapeutic effects. The presence of the isobutoxy group enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes the effectiveness of this compound against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBactericidal
Candida albicans128 µg/mLFungicidal

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following case study illustrates this effect:

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

These results suggest that the compound may induce apoptosis through mitochondrial pathways, making it a potential lead compound for further anticancer drug development.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 3-methyl-4-(2-methylpropoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H20O4/c1-5-18-16(17)15-11(4)14-12(19-9-10(2)3)7-6-8-13(14)20-15/h6-8,10H,5,9H2,1-4H3

InChI Key

SOYIXXHJGOUODF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(C)C)C

Origin of Product

United States

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